molecular formula C23H29N3O B5975336 2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol

2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol

Cat. No. B5975336
M. Wt: 363.5 g/mol
InChI Key: DRSVDOMXPCNVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the serotonin 5-HT1A receptor, which plays a critical role in regulating mood, anxiety, and stress.

Mechanism of Action

2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol acts as a potent and selective antagonist of the serotonin 5-HT1A receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This results in a decrease in the inhibitory tone of the serotonergic system, leading to an increase in serotonin release and a subsequent increase in the activity of other neurotransmitter systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol are complex and depend on the specific experimental conditions and the target tissue or organ system. In general, it has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, norepinephrine, and acetylcholine. It has also been shown to affect various physiological processes, including cardiovascular function, thermoregulation, and immune response.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol in lab experiments include its high potency and selectivity for the serotonin 5-HT1A receptor, its well-established synthesis method, and its broad applicability in various experimental systems. However, its limitations include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to explore its interaction with other neurotransmitter systems and its potential role in modulating complex behaviors and cognitive processes. Finally, further optimization of its synthesis method and development of more potent and specific analogs may lead to new insights into the biology of the serotonin 5-HT1A receptor and its therapeutic potential.

Synthesis Methods

The synthesis of 2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol involves the reaction of 1-benzyl-4-(chloromethyl)-piperazine with 1-methyl-1H-indole-3-methanol in the presence of sodium hydride. The product is then purified using chromatography techniques. This synthesis method has been optimized for high yield and purity and is widely used in research labs.

Scientific Research Applications

2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol has been extensively used in scientific research to study the role of the serotonin 5-HT1A receptor in various physiological and pathological conditions. It has been used in in vitro studies to investigate the mechanism of action of the receptor and its interaction with other neurotransmitter systems. It has also been used in in vivo studies to examine the effects of 5-HT1A receptor activation and inhibition on behavior, mood, and stress response.

properties

IUPAC Name

2-[1-benzyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c1-24-16-20(22-9-5-6-10-23(22)24)17-25-12-13-26(21(18-25)11-14-27)15-19-7-3-2-4-8-19/h2-10,16,21,27H,11-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSVDOMXPCNVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CN3CCN(C(C3)CCO)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-Benzyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol

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